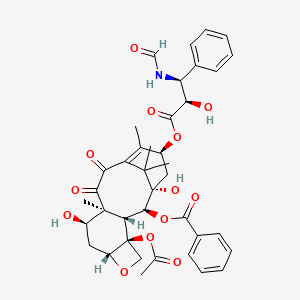

N-Formyl 10-Oxo 7-Epi-docetaxel

Description

Properties

Molecular Formula |

C39H43NO13 |

|---|---|

Molecular Weight |

733.8 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C39H43NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28,30-31,33,43,45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25+,26+,28-,30+,31-,33-,37+,38-,39+/m0/s1 |

InChI Key |

ZTVQUNHGDZUXSD-BXXIJZFJSA-N |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of N Formyl 10 Oxo 7 Epi Docetaxel

Semisynthesis from Precursor Taxanes

Semisynthesis, starting from a readily available natural precursor, is the most plausible and practical approach for the preparation of N-Formyl 10-Oxo 7-Epi-docetaxel (B601182). The most common starting material for the semisynthesis of docetaxel (B913) and its analogues is 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively large quantities from the needles of the European yew tree (Taxus baccata).

A potential semisynthetic route to N-Formyl 10-Oxo 7-Epi-docetaxel would likely involve a series of carefully orchestrated steps:

Side-Chain Attachment: The initial step would involve the esterification of a protected 10-deacetylbaccatin III derivative with a protected N-formylphenylisoserine side chain. This is a modification of the standard docetaxel synthesis, where an N-tert-butoxycarbonyl (Boc) protected side chain is typically used. google.com

Oxidation at C-10: The hydroxyl group at the C-10 position would need to be selectively oxidized to a ketone. This can be achieved using various oxidizing agents, with careful selection of reagents to avoid over-oxidation or side reactions at other sensitive hydroxyl groups on the taxane (B156437) core.

Epimerization at C-7: The epimerization of the C-7 hydroxyl group is a known transformation for taxanes and can be induced under basic conditions. researchgate.net This step would likely be performed after the oxidation and side-chain attachment, as the stereochemistry at C-7 can influence the reactivity of other parts of the molecule.

N-Formylation: If not introduced via the side-chain precursor, the formylation of the amino group on the side chain could be performed on a pre-assembled docetaxel analogue. This can be achieved using various formylating agents, such as formic acid or N-formylsaccharin. mdpi.comnih.gov

The order of these steps would need to be carefully optimized to maximize the yield and purity of the final product.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers the potential for highly selective and efficient synthesis of complex molecules like taxanes. While specific chemoenzymatic routes for N-Formyl 10-Oxo 7-Epi-docetaxel have not been described, enzymes could theoretically be employed for key steps in its synthesis. For instance, lipases are known to catalyze the regioselective acylation and deacylation of taxanes. A lipase (B570770) could potentially be used to selectively attach a modified side chain to the baccatin (B15129273) core. Furthermore, oxidoreductase enzymes could offer a mild and highly selective method for the oxidation of the C-10 hydroxyl group. However, the development of such a chemoenzymatic route would require significant research to identify and engineer enzymes with the desired activity and substrate specificity.

Regioselective Functionalization Methodologies

The synthesis of N-Formyl 10-Oxo 7-Epi-docetaxel is a prime example of the importance of regioselective functionalization in complex molecule synthesis. The docetaxel scaffold has multiple reactive sites, and achieving the desired modifications at the N-3', C-10, and C-7 positions without affecting other functional groups is a significant challenge.

N-Formylation: The formylation of the secondary amine on the C-13 side chain is a relatively straightforward transformation. A variety of formylating agents can be used, and the reaction conditions can be controlled to ensure selectivity for the amino group over the hydroxyl groups.

C-10 Oxidation: The selective oxidation of the C-10 hydroxyl group is more challenging due to the presence of other hydroxyl groups at the C-7 and C-2' positions. The reactivity of these hydroxyl groups is influenced by the surrounding chemical environment. Protection strategies, where the more reactive hydroxyl groups are temporarily blocked, may be necessary to achieve the desired oxidation at C-10.

C-7 Epimerization: The epimerization at the C-7 position is typically achieved under basic conditions through a retro-aldol/aldol reaction mechanism. researchgate.net The conditions for this transformation must be carefully controlled to avoid undesired side reactions, such as cleavage of the ester linkages at C-13 or C-2.

The development of a robust synthetic strategy would rely on a deep understanding of the relative reactivity of the different functional groups in the docetaxel molecule and the careful selection of reagents and reaction conditions.

Synthesis of Structurally Related Analogues for Research

The synthesis of N-Formyl 10-Oxo 7-Epi-docetaxel is closely related to the synthesis of other docetaxel impurities and analogues that are important for research and quality control. These include:

7-Epi-docetaxel: This compound is a common impurity formed by the epimerization of the C-7 hydroxyl group. researchgate.net Its synthesis is a key step in understanding the degradation pathways of docetaxel.

10-Oxo-docetaxel: This analogue results from the oxidation of the C-10 hydroxyl group.

N-Formyl-docetaxel: This derivative features the formylated side chain but retains the natural stereochemistry and oxidation state of the parent molecule. mdpi.com

The synthesis and characterization of these related compounds are essential for developing analytical methods to detect and quantify impurities in docetaxel drug products. They also serve as valuable tools for structure-activity relationship (SAR) studies to understand how modifications to the docetaxel structure affect its biological activity.

Data Tables

Table 1: Properties of N-Formyl 10-Oxo 7-Epi-docetaxel and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| N-Formyl 10-Oxo 7-Epi-docetaxel | C39H43NO13 | 733.77 | N-formyl group, C-10 ketone, C-7 epimer |

| Docetaxel | C43H53NO14 | 807.88 | N-tert-butoxycarbonyl group, C-10 hydroxyl, natural C-7 stereochemistry |

| 7-Epi-docetaxel | C43H53NO14 | 807.88 | C-7 epimer |

| 10-Oxo-docetaxel | C43H51NO14 | 805.86 | C-10 ketone |

| N-Formyl-docetaxel | C39H45NO13 | 735.78 | N-formyl group |

| 10-Deacetylbaccatin III | C29H36O10 | 544.59 | Precursor with no side chain, C-10 hydroxyl |

Data sourced from PubChem and other chemical supplier databases. nih.govnih.gov

Molecular and Cellular Mechanism of Action Studies of N Formyl 10 Oxo 7 Epi Docetaxel

Interactions with Microtubule Dynamics

The primary mechanism of action for taxane-based compounds like N-Formyl 10-Oxo 7-Epi-docetaxel (B601182) involves the disruption of the normal function of microtubules. patsnap.com These essential components of the cellular cytoskeleton play a critical role in various cellular processes, most notably cell division. patsnap.comyoutube.com

Tubulin Binding Affinity and Stoichiometry

Docetaxel (B913), the parent compound, binds directly to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules. patsnap.comnih.govdrugbank.com This interaction is characterized by a high affinity and a 1:1 stoichiometric ratio, meaning one molecule of docetaxel binds to one tubulin dimer within the microtubule. drugbank.com This binding occurs at a specific site on the microtubule, distinct from the binding sites of other microtubule-targeting agents like colchicine. drugbank.com

The structural modifications present in N-Formyl 10-Oxo 7-Epi-docetaxel likely influence its binding affinity for tubulin. The epimerization at the C-7 position, creating 7-Epi-docetaxel, has been associated with a reduction in the compound's potency. nih.gov This suggests that the stereochemistry at this position is important for optimal interaction with the tubulin binding pocket. The presence of a 10-oxo group and an N-formyl group will further alter the electronic and steric properties of the molecule, which could either enhance or hinder its binding affinity compared to docetaxel. Detailed biophysical studies are required to precisely quantify the binding affinity and stoichiometry of N-Formyl 10-Oxo 7-Epi-docetaxel.

| Parameter | Docetaxel | N-Formyl 10-Oxo 7-Epi-docetaxel |

| Binding Site | β-tubulin subunit of microtubules | Likely the same as docetaxel |

| Stoichiometry | 1:1 (docetaxel:tubulin dimer) drugbank.com | To be determined |

| Binding Affinity | High drugbank.com | Potentially altered by modifications |

Microtubule Polymerization Promotion and Stabilization

A hallmark of docetaxel's activity is its ability to promote the assembly of tubulin into microtubules and then hyper-stabilize these structures. drugbank.compfizermedicalinformation.com Unlike normal microtubules, which undergo a constant process of dynamic instability (polymerization and depolymerization), docetaxel-stabilized microtubules are resistant to disassembly. patsnap.comdrugbank.com This stabilization effect is more potent than that of its predecessor, paclitaxel (B517696). mdpi.com By locking the microtubules in a polymerized state, docetaxel effectively freezes the cell's cytoskeleton, rendering it non-functional. drugbank.com

The modifications in N-Formyl 10-Oxo 7-Epi-docetaxel are expected to modulate this stabilization activity. The 7-epimerization, which is known to reduce potency, may lead to a less pronounced stabilization effect. nih.gov Conversely, the 10-oxo group, a feature explored in second-generation taxanes, could potentially enhance this activity. nih.gov The N-formyl group's impact on this process is not yet well-defined in the public domain. The net effect on microtubule stabilization will be a composite of these individual modifications.

| Activity | Docetaxel | N-Formyl 10-Oxo 7-Epi-docetaxel |

| Microtubule Polymerization | Promotes assembly of tubulin into microtubules pfizermedicalinformation.com | Expected to promote polymerization, potency may vary |

| Microtubule Stabilization | Prevents depolymerization, leading to hyper-stabilization drugbank.com | Expected to stabilize microtubules, with potency influenced by its unique structure |

Effects on Microtubule Organization within Cellular Systems

Within the cell, the stabilization of microtubules by docetaxel leads to profound organizational changes. Instead of the dynamic network required for normal cellular function, docetaxel induces the formation of abnormal, non-functional microtubule bundles. drugbank.compfizermedicalinformation.com During mitosis, it disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation. patsnap.com This leads to the formation of multiple asters of microtubules during cell division, ultimately causing cell cycle arrest at the G2/M phase. drugbank.comcancer-research-network.com This mitotic arrest is a key trigger for the induction of apoptosis, or programmed cell death. patsnap.com

The cellular consequences of exposure to N-Formyl 10-Oxo 7-Epi-docetaxel are anticipated to mirror those of docetaxel, leading to mitotic arrest and cell death. However, the efficiency with which it induces these effects will be contingent on its specific binding and stabilization properties. For instance, a lower affinity or reduced stabilization capacity might result in a less robust mitotic block. Studies on docetaxel-treated MCF-7 breast cancer cells have visually demonstrated the formation of aberrant microtubule structures and subsequent M-phase arrest. researchgate.net

Cellular Targets Beyond Tubulin

While the primary target of docetaxel and its derivatives is tubulin, emerging research indicates that these compounds can influence other cellular components and pathways.

Interactions with Specific Intracellular Proteins

Research has suggested that docetaxel's activity may not be solely dependent on its interaction with microtubules. One notable non-tubulin target is the anti-apoptotic protein Bcl-2 (B-cell lymphoma 2). drugbank.com By binding to and inactivating Bcl-2, docetaxel can promote programmed cell death, complementing its effects on the cell cycle. drugbank.com

Modulation of Intracellular Signaling Pathways

The disruption of microtubule dynamics and the induction of cellular stress by docetaxel can trigger a cascade of events that modulate various intracellular signaling pathways. For example, docetaxel has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage and further promote cell death. patsnap.com Additionally, its impact on the cell cycle can influence the activity of numerous signaling proteins involved in cell survival and proliferation. patsnap.com In some cancer cells, treatment with docetaxel has been shown to lead to necroptosis, a form of programmed necrosis, particularly when the apoptotic pathway is inhibited. nih.gov

The specific chemical structure of N-Formyl 10-Oxo 7-Epi-docetaxel may lead to a unique profile of signaling pathway modulation. The presence of the N-formyl group could be particularly significant, as formylation can be a crucial post-translational modification in regulating gene activation and chromatin conformation. nih.gov It is plausible that this derivative could have distinct effects on gene expression or other signaling cascades compared to its parent compound.

Cell Cycle Progression Perturbations at the Molecular Level

The cell cycle, a series of events leading to cell division and duplication, is a primary target for many anticancer agents. Evidence from closely related taxane (B156437) derivatives strongly indicates that N-Formyl 10-Oxo 7-Epi-docetaxel disrupts this fundamental process at the molecular level, primarily by targeting the G2/M phase of the cell cycle.

Molecular Triggers of Cell Cycle Arrest

The principal mechanism by which taxanes, and likely N-Formyl 10-Oxo 7-Epi-docetaxel, induce cell cycle arrest is through the stabilization of microtubules. These dynamic cytoskeletal polymers are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By binding to the β-tubulin subunit of microtubules, the compound is predicted to prevent their depolymerization, leading to the formation of abnormally stable and non-functional mitotic spindles. nih.gov

This disruption activates the spindle assembly checkpoint (SAC) , a critical cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. A prolonged activation of the SAC is a key trigger for mitotic arrest.

Studies on the closely related compound, 10-oxo-7-epidocetaxel, have demonstrated a significant accumulation of cells in the G2-M phase. figshare.com Interestingly, at certain concentrations, 10-oxo-7-epidocetaxel was found to cause a greater arrest of cells in the G2-M phase compared to docetaxel, which tended to cause more S-phase arrest. figshare.com This suggests that the structural modifications present in N-Formyl 10-Oxo 7-Epi-docetaxel may subtly alter its interaction with microtubules, potentially leading to a more pronounced G2/M arrest.

Furthermore, research on another analog, 7-Epitaxol, has shown that its induction of cell cycle arrest is associated with a significant reduction in the expression of key cell cycle regulatory proteins, including cyclin A, cyclin B, cyclin-dependent kinase 2 (CDK2), and CDK4. nih.gov Cyclins and CDKs are the master regulators of cell cycle progression, and their downregulation would directly contribute to a halt in the cell cycle.

Table 1: Comparative Cell Cycle Arrest Profile of Docetaxel and 10-Oxo-7-Epi-docetaxel

| Compound | Concentration | Predominant Cell Cycle Arrest Phase |

| Docetaxel | Lower Concentrations | S Phase |

| 10-Oxo-7-Epi-docetaxel | Lower Concentrations | G2-M Phase |

| Docetaxel | Higher Concentrations | G2-M Phase |

| 10-Oxo-7-Epi-docetaxel | Higher Concentrations | S Phase |

| Data based on studies in B16F10 melanoma cells. figshare.com |

Induction of Apoptotic Pathways and Molecular Triggers

Prolonged mitotic arrest induced by microtubule-stabilizing agents often leads to programmed cell death, or apoptosis. The molecular triggers for this process are complex and involve a cascade of signaling events. For N-Formyl 10-Oxo 7-Epi-docetaxel, it is anticipated that the sustained G2/M arrest acts as a primary signal for the initiation of the intrinsic apoptotic pathway.

A critical step in this pathway is the permeabilization of the mitochondrial outer membrane, which is tightly regulated by the Bcl-2 family of proteins . nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govnih.gov It is hypothesized that treatment with N-Formyl 10-Oxo 7-Epi-docetaxel leads to a shift in the balance between these opposing factions, favoring the pro-apoptotic proteins. Docetaxel itself has been shown to downregulate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This action sensitizes cancer cells to apoptotic stimuli.

The activation of pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers the formation of the apoptosome and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases . Caspase-9 is a key initiator caspase in the intrinsic pathway, which in turn activates executioner caspases like caspase-3. nih.gov

Studies on 7-Epitaxol have confirmed the activation of both intrinsic and extrinsic apoptotic pathways, with observed increases in the activation of caspases 3, 8, and 9, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

Table 2: Key Molecular Players in Taxane-Induced Apoptosis

| Protein Family | Key Members | Predicted Role in N-Formyl 10-Oxo 7-Epi-docetaxel Induced Apoptosis |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2, Bcl-xL | Downregulation, leading to increased susceptibility to apoptosis. |

| Bcl-2 Family (Pro-apoptotic) | Bax, Bak | Activation, leading to mitochondrial outer membrane permeabilization. nih.gov |

| Caspases (Initiator) | Caspase-9 | Activation following cytochrome c release. nih.gov |

| Caspases (Executioner) | Caspase-3 | Activation, leading to the execution of apoptosis. nih.gov |

Autophagy Modulation Mechanisms

Autophagy is a cellular self-digestion process that can either promote cell survival under stress or contribute to cell death. The role of autophagy in the context of cancer therapy is complex and can be context-dependent. nih.gov

Research on 7-Epitaxol has provided insights into how a closely related compound can modulate autophagy. nih.gov These studies revealed that 7-Epitaxol treatment leads to an induction of autophagy, as evidenced by an increase in the expression of LC3-II (a marker for autophagosome formation) and a suppression of p62 (a protein that is degraded during autophagy). nih.gov

The molecular mechanism underlying this autophagy induction by 7-Epitaxol was linked to the suppression of the ERK1/2 signaling pathway . nih.gov The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which is often dysregulated in cancer and plays a role in cell proliferation and survival. By inhibiting ERK1/2 phosphorylation, 7-Epitaxol appears to trigger an autophagic response. nih.gov

Structure Activity Relationship Sar Investigations of N Formyl 10 Oxo 7 Epi Docetaxel Analogues

Elucidation of Key Structural Features for Molecular Target Binding

The biological activity of taxanes like docetaxel (B913) and its analogues is primarily attributed to their ability to bind to the β-subunit of tubulin. This binding event stabilizes microtubules, preventing their depolymerization, which is essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers apoptosis or programmed cell death. nih.gov

The key structural components of the taxane (B156437) scaffold crucial for this interaction include the baccatin (B15129273) III core, a complex tetracyclic diterpene, and the ester side chain at the C-13 position. nih.gov The conformation of the taxane molecule, often described as a "butterfly" shape, is critical for fitting into the binding pocket on β-tubulin.

Impact of N-Formyl Group on Molecular Interactions

The N-acyl group at the C-3' position of the C-13 side chain plays a pivotal role in the activity of taxanes. In docetaxel, this position is occupied by a bulky tert-butoxycarbonyl (Boc) group. In contrast, N-Formyl 10-Oxo 7-Epi-docetaxel (B601182) features a significantly smaller and electronically different N-formyl group.

Significance of 10-Oxo and 7-Epi Stereochemistry on Molecular Activity

N-Formyl 10-Oxo 7-Epi-docetaxel is distinguished from docetaxel by two critical modifications on the baccatin III core: the oxidation of the hydroxyl group at the C-10 position to a ketone (oxo) group, and the epimerization of the hydroxyl group at the C-7 position.

The presence of a 10-oxo group, as seen in the related compound 10-oxo-docetaxel, has been shown to be compatible with cytotoxic activity. nih.gov In fact, studies on the closely related analogue, 10-Oxo 7-Epi-docetaxel, have indicated a significant increase in in vitro anti-metastatic activity compared to docetaxel. nih.gov This suggests that the 10-oxo modification does not abolish, and may even enhance, certain aspects of the molecule's biological activity.

Contributions of Side Chain Modifications to Molecular Interactions

The ester side chain at the C-13 position is universally recognized as essential for the antitumor activity of taxanes. nih.gov Any modification to this side chain can have a profound impact on the molecule's ability to bind to tubulin and exert its cytotoxic effects. In N-Formyl 10-Oxo 7-Epi-docetaxel, the primary modification within the side chain is the N-formyl group, as discussed previously.

The phenylisoserine (B1258129) moiety within the side chain is crucial for establishing key interactions within the tubulin binding pocket. The hydroxyl group at the C-2' position and the phenyl group at the C-3' position are particularly important. Studies involving modifications at these positions have consistently shown a decrease in activity, highlighting their critical role in maintaining the bioactive conformation and forming essential hydrogen bonds and hydrophobic interactions with tubulin.

Comparative SAR Analysis with Docetaxel and Related Taxanes at the Molecular Level

To understand the unique molecular activity of N-Formyl 10-Oxo 7-Epi-docetaxel, a comparative analysis with docetaxel is essential. The structural differences can be summarized as follows:

| Feature | Docetaxel | N-Formyl 10-Oxo 7-Epi-docetaxel |

| N-Acyl Group at C-3' | tert-Butoxycarbonyl (Boc) | Formyl |

| C-10 Position | Hydroxyl (-OH) | Oxo (=O) |

| C-7 Stereochemistry | β-Hydroxyl | α-Hydroxyl (epi) |

The combination of these three modifications in N-Formyl 10-Oxo 7-Epi-docetaxel results in a molecule with a distinct SAR profile compared to docetaxel. The smaller N-formyl group may lead to a different binding orientation within the tubulin pocket. The 10-oxo and 7-epi modifications are known to influence the cell cycle arrest profile, suggesting an altered interaction with the mitotic machinery.

A comparative look at another key taxane, paclitaxel (B517696), further highlights the importance of these specific structural features. Paclitaxel differs from docetaxel at the C-10 position (acetate vs. hydroxyl) and the N-acyl group at C-3' (benzoyl vs. tert-butoxycarbonyl). These differences are known to affect their binding affinities for tubulin and their clinical profiles.

Biochemical and Cellular Metabolism of N Formyl 10 Oxo 7 Epi Docetaxel

Cellular Uptake Mechanisms (in vitro)

Detailed in vitro studies specifically elucidating the cellular uptake mechanisms of N-Formyl 10-Oxo 7-Epi-docetaxel (B601182) are not extensively available. However, based on the physicochemical properties of taxanes like docetaxel (B913), it is hypothesized that uptake is primarily through passive diffusion across the cell membrane. The lipophilic nature of these compounds facilitates their transit through the lipid bilayer.

Intracellular Trafficking and Localization

Once inside the cell, taxanes are known to target the microtubule network. It is presumed that N-Formyl 10-Oxo 7-Epi-docetaxel follows a similar intracellular path. The primary site of action for taxanes is the β-tubulin subunit of microtubules. By binding to this subunit, they stabilize microtubules, preventing the dynamic instability required for various cellular processes, most notably mitosis. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Studies on the related compound 10-oxo-7-epidocetaxel have shown that it can cause a greater accumulation of cells in the G2-M phase compared to docetaxel at certain concentrations. nih.gov

Biotransformation Pathways and Metabolite Characterization (in vitro, cellular studies)

The biotransformation of N-Formyl 10-Oxo 7-Epi-docetaxel has not been specifically characterized in in vitro cellular studies. The metabolism of the parent compound, docetaxel, is primarily mediated by the cytochrome P450 enzyme system in the liver, specifically the CYP3A4 and CYP3A5 isoenzymes. researchgate.net The major metabolic pathway for docetaxel involves oxidation of the tert-butyl ester group on the C-13 side chain. It is plausible that N-Formyl 10-Oxo 7-Epi-docetaxel undergoes similar enzymatic processes. The formyl group on the nitrogen at the C-3' position may also be a site for metabolic modification.

The epimerization at the C-7 position and the oxidation at the C-10 position are key structural features of this molecule. The formation of 7-epi-docetaxel is considered a thermodynamically driven process, leading to a more stable isomer.

| Parent Compound | Key Metabolic Enzymes | Primary Metabolic Pathway |

| Docetaxel | CYP3A4, CYP3A5 | Oxidation of the tert-butyl ester group researchgate.net |

Cellular Efflux Mechanisms

A significant factor in the cellular pharmacology of taxanes is their susceptibility to efflux by ATP-binding cassette (ABC) transporters, which are a major cause of multidrug resistance (MDR) in cancer cells. Docetaxel is a known substrate for P-glycoprotein (P-gp/MDR1/ABCB1). nih.govnih.govescholarship.org This efflux pump actively transports docetaxel out of the cell, thereby reducing its intracellular concentration and cytotoxic efficacy. nih.govnih.gov

Studies using P-gp inhibitors, such as cyclosporin (B1163) A and verapamil, have demonstrated increased intracellular accumulation and decreased transport of docetaxel in cells overexpressing human P-gp. nih.govnih.gov It is highly probable that N-Formyl 10-Oxo 7-Epi-docetaxel is also a substrate for P-gp and potentially other ABC transporters like the multidrug resistance-associated proteins (MRPs). escholarship.org This would imply that its intracellular concentration is also regulated by these efflux pumps.

| Efflux Pump | Substrate(s) | Effect of Inhibition |

| P-glycoprotein (P-gp/MDR1) | Docetaxel nih.govnih.govescholarship.org | Increased intracellular accumulation of docetaxel nih.govnih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | Paclitaxel (B517696) escholarship.org | Likely increased intracellular accumulation |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Paclitaxel escholarship.org | Likely increased intracellular accumulation |

Advanced Analytical Methodologies in N Formyl 10 Oxo 7 Epi Docetaxel Research

Chromatographic Techniques for Quantitative Analysis in Research Samples

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are fundamental for the quantitative analysis of N-Formyl 10-Oxo 7-Epi-docetaxel (B601182). medchemexpress.comadooq.combiocat.com These techniques are essential for separating this compound from docetaxel (B913) and other related impurities, which is a critical aspect of quality control in pharmaceutical formulations. nih.gov

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely employed method for the determination of docetaxel and its impurities. nih.gov A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection at 230 nm. nih.gov The linearity of these methods is established over a specific concentration range, ensuring accurate quantification. For instance, one method demonstrated linearity for docetaxel in plasma from 0.1 to 10 µg/mL. nih.gov The limit of quantitation (LOQ) is a key parameter, with some HPLC methods achieving an LOQ of 1 nM for docetaxel in plasma. nih.gov

Ultra-Performance Liquid Chromatography (UPLC):

UPLC offers enhanced resolution and sensitivity compared to traditional HPLC, making it highly suitable for analyzing complex mixtures containing docetaxel and its derivatives. scirp.orgscirp.org UPLC methods, often coupled with mass spectrometry (UPLC-MS/MS), provide a powerful tool for the determination of docetaxel and its metabolites in biological matrices like plasma. nih.govfigshare.com These methods can achieve very low limits of quantification, with some reaching as low as 0.108 ng/mL for docetaxel. nih.gov The use of a gradient elution with a mobile phase consisting of aqueous and organic solvents, such as water with formic acid and acetonitrile with formic acid, is common. figshare.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is invaluable for quantifying low levels of docetaxel and its analogs in complex biological samples. nih.govcapes.gov.brcapes.gov.br The method often involves multiple reaction monitoring (MRM) for specific detection of the target analyte and an internal standard. nih.gov For example, a validated LC-MS/MS method for docetaxel in human plasma used the m/z transition of 830.3 → 548.8 for docetaxel and 876.3 → 307.7 for the internal standard, paclitaxel (B517696). nih.gov

Table 1: Chromatographic Conditions for Docetaxel and its Analogs

| Parameter | HPLC Method 1 nih.gov | UPLC Method scirp.orgscirp.org | LC-MS/MS Method nih.gov |

| Column | µ-Bondapak C18 | ACQUITY UPLC BEH C18 | Zorbax Eclipse Plus C18 |

| Mobile Phase | Acetonitrile/water (40/60 v/v) | A: Water/methanol/acetonitrileB: Acetonitrile/water | Water with 0.05% acetic acid and 20 µM sodium acetate/methanol (30/70, v/v) |

| Flow Rate | 1.2 mL/min | 0.4 mL/min | Not specified |

| Detection | UV at 230 nm | Photodiode array at 232 nm | Tandem mass spectrometry (MRM) |

| Linearity Range | 0.1-10 µg/mL (in plasma) | Not specified | 1-500 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL (in plasma) | Not specified | 1 ng/mL |

Spectroscopic and Spectrometric Approaches for Molecular Interaction Studies

Spectroscopic and spectrometric techniques are indispensable for elucidating the structural details and molecular interactions of N-Formyl 10-Oxo 7-Epi-docetaxel.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for the identification and structural characterization of docetaxel and its impurities. scirp.org LC-MS/MS analysis in positive ionization mode is commonly used to obtain mass spectral data. scirp.org This information is critical for confirming the identity of degradation products and process-related impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

UV-Visible Spectroscopy:

UV-Visible spectroscopy is routinely used for the detection and quantification of docetaxel and its impurities in chromatographic methods. scirp.org The UV spectra of docetaxel and its related compounds typically show maximum absorbance around 232 nm, which is often the wavelength selected for detection. scirp.org

Advanced Imaging Techniques for Intracellular Distribution

Advanced imaging techniques are crucial for visualizing the subcellular localization and understanding the mechanism of action of taxane (B156437) derivatives.

Fluorescence Microscopy:

Fluorescently labeled analogs of docetaxel are powerful probes for studying its interaction with the microtubule cytoskeleton. nih.govcsic.es These fluorescent derivatives allow for the direct visualization of microtubules in living cells, confirming that the microtubule network is their primary subcellular target. nih.gov Techniques like confocal laser scanning microscopy are used to observe the intracellular uptake and distribution of fluorescently labeled nanoparticles carrying docetaxel. scienceopen.com

Expansion Microscopy (ExM):

Expansion microscopy is a super-resolution imaging technique that allows for the visualization of fine cellular structures with high spatial resolution. acs.org Recently, a docetaxel analog functionalized with an azido (B1232118) group for click chemistry and a primary amine for fixation has been developed for use with ExM. acs.org This probe enables improved staining of dense microtubule structures, such as mitotic spindles, providing unprecedented detail of their architecture. acs.org

Dual-Modal Imaging:

Multifunctional nanoparticles co-loading a therapeutic agent like docetaxel with imaging agents offer the potential for simultaneous diagnosis and therapy. For instance, polymeric nanoparticles containing docetaxel, a fluorescent dye, and manganese oxide (MnO) have been developed for dual-modal fluorescence imaging and magnetic resonance imaging (MRI). nih.gov These nanoparticles have been shown to accumulate in tumor tissues, allowing for image-guided drug delivery. nih.gov

Computational and in Silico Approaches to N Formyl 10 Oxo 7 Epi Docetaxel Research

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Formyl 10-Oxo 7-Epi-docetaxel (B601182), molecular docking would be instrumental in predicting its binding affinity and mode of interaction with its primary biological target, β-tubulin.

While direct molecular docking studies on N-Formyl 10-Oxo 7-Epi-docetaxel are not yet available, extensive research has been conducted on docetaxel (B913) and its analogues. nih.govmdpi.com These studies serve as a blueprint for how such an investigation would proceed. The primary goal would be to understand how the structural alterations present in N-Formyl 10-Oxo 7-Epi-docetaxel affect its fit within the taxane-binding site on β-tubulin. For instance, the epimerization at the C7 position and the oxidation at the C10 position could alter the hydrogen bond network and hydrophobic interactions that are critical for the binding of docetaxel.

A hypothetical molecular docking study of N-Formyl 10-Oxo 7-Epi-docetaxel would involve the following steps:

Preparation of the Ligand and Receptor: A 3D structure of N-Formyl 10-Oxo 7-Epi-docetaxel would be generated and energetically minimized. A high-resolution crystal structure of β-tubulin, typically from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the defined binding site on β-tubulin, and various conformations would be sampled.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding energy. Lower binding energies typically indicate a more stable complex. The interactions, such as hydrogen bonds and van der Waals forces, would be analyzed to understand the binding mode.

The results of such a study could be summarized in a table comparing the predicted binding affinity of N-Formyl 10-Oxo 7-Epi-docetaxel with that of docetaxel.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Docetaxel | -10.5 | His227, Arg278, Gly370 |

| N-Formyl 10-Oxo 7-Epi-docetaxel | -8.2 | His227, Ser275 |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the interaction between a ligand and its target protein over time. For the N-Formyl 10-Oxo 7-Epi-docetaxel-β-tubulin complex, an MD simulation could reveal the stability of the binding, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

MD simulations have been effectively used to study docetaxel's interaction with β-tubulin and to investigate mechanisms of drug resistance. nih.gov These simulations can also be applied to understand the behavior of docetaxel and its derivatives in different environments, such as on the surface of nanocarriers for drug delivery. mdpi.comnih.gov

A typical MD simulation for the N-Formyl 10-Oxo 7-Epi-docetaxel-β-tubulin complex would entail:

System Setup: The docked complex from the molecular docking study would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The system would be subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of the atoms is calculated over a period of nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory would be analyzed to calculate parameters like root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energies using methods like MM/GBSA.

The insights from an MD simulation could be presented in a table summarizing the stability and dynamics of the complex.

| System | Average RMSD (Å) | Key Stable Interactions (Hypothetical) |

|---|---|---|

| Docetaxel-β-tubulin | 1.5 | Sustained H-bond with Arg278 |

| N-Formyl 10-Oxo 7-Epi-docetaxel-β-tubulin | 2.8 | Transient H-bonds with multiple residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for docetaxel and its impurities, including N-Formyl 10-Oxo 7-Epi-docetaxel, could predict the biological activity of new, untested derivatives.

While no specific QSAR models for docetaxel impurities have been detailed in the available literature, the principles of QSAR are well-established. The development of a QSAR model would involve:

Data Collection: A dataset of docetaxel analogues and impurities with their experimentally determined biological activities (e.g., IC50 values for cytotoxicity) would be compiled.

Descriptor Calculation: For each compound, a set of molecular descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) would be calculated.

Model Building and Validation: Statistical methods like multiple linear regression or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity. The model's predictive power would be rigorously validated.

The outcome of a QSAR study could be an equation that allows for the prediction of the activity of new compounds based on their structural features. An example of a simplified, hypothetical QSAR model is shown below.

Hypothetical QSAR Equation: pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.5 * NumHDonors + C

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors contribute positively to the activity, while increased molecular weight has a negative impact.

A table could summarize the contribution of different molecular descriptors to the predicted activity.

| Descriptor | Coefficient (Hypothetical) | Interpretation |

|---|---|---|

| LogP (Lipophilicity) | +0.5 | Higher lipophilicity increases predicted activity. |

| Molecular Weight | -0.2 | Higher molecular weight slightly decreases predicted activity. |

| Number of Hydrogen Bond Donors | +1.5 | More H-bond donors significantly increase predicted activity. |

Future Research Directions in N Formyl 10 Oxo 7 Epi Docetaxel Chemistry and Biology

Identification of Novel Molecular Targets

While the primary molecular target of taxanes like docetaxel (B913) is tubulin, leading to microtubule stabilization and cell cycle arrest, research into derivatives such as N-Formyl 10-Oxo 7-Epi-docetaxel (B601182) is beginning to explore the potential for additional, distinct molecular interactions. The structural modifications in N-Formyl 10-Oxo 7-Epi-docetaxel, specifically the N-formylation and the epimerization at the C-7 position combined with oxidation at C-10, may lead to altered binding affinities for tubulin isoforms or even engagement with entirely new cellular targets.

Future investigations will likely focus on comprehensive proteomic and genomic screens to identify proteins and pathways that are uniquely modulated by this compound compared to its parent drug, docetaxel. Techniques such as affinity chromatography with immobilized N-Formyl 10-Oxo 7-Epi-docetaxel as bait could be employed to isolate and identify binding partners. Computational modeling and docking studies can also predict potential interactions with a wide range of cellular proteins, guiding experimental validation. A key area of interest is to determine if this derivative can overcome known resistance mechanisms to taxanes, which are often associated with alterations in tubulin structure or the expression of drug efflux pumps.

Design of Advanced Research Probes and Tools

To further elucidate the mechanism of action and cellular distribution of N-Formyl 10-Oxo 7-Epi-docetaxel, the development of advanced research probes is essential. These probes would be derivatives of the parent compound modified to incorporate reporter molecules, such as fluorescent dyes, biotin, or photoaffinity labels, without significantly altering the compound's intrinsic biological activity.

For instance, a fluorescently tagged version of N-Formyl 10-Oxo 7-Epi-docetaxel would allow for high-resolution imaging of its subcellular localization and dynamics within living cells. This could provide critical insights into its interaction with the microtubule network and other potential organelles. Biotinylated probes could be used in pull-down assays to identify interacting proteins with higher confidence. Furthermore, photoaffinity-labeled probes, which can be covalently cross-linked to their binding partners upon photoactivation, are powerful tools for unequivocally identifying direct molecular targets. The synthesis of these probes presents a significant chemical challenge, requiring careful selection of the attachment point and linker chemistry to preserve the compound's conformation and activity.

Synergistic Molecular Interactions with Other Research Agents

The potential for N-Formyl 10-Oxo 7-Epi-docetaxel to exhibit synergistic effects when combined with other research agents is a promising area of future investigation. Given its structural relation to docetaxel, it is plausible that it could enhance the activity of compounds that target different phases of the cell cycle or complementary signaling pathways. For example, combining it with agents that induce DNA damage or inhibit key cell cycle kinases could lead to enhanced cell death in cancer cell lines.

Research in this area would involve screening combinations of N-Formyl 10-Oxo 7-Epi-docetaxel with a library of known bioactive compounds to identify synergistic, additive, or antagonistic interactions. Mechanistic studies would then be required to understand the molecular basis of any observed synergy. For instance, it would be important to investigate whether the compound can modulate the expression or activity of proteins involved in drug metabolism or efflux, thereby increasing the effective concentration of a co-administered agent.

Challenges in the Investigation of Complex Taxane (B156437) Derivatives

The investigation of complex taxane derivatives like N-Formyl 10-Oxo 7-Epi-docetaxel is fraught with challenges, stemming from their intricate molecular architecture. The total synthesis of such molecules is a formidable task, often requiring lengthy and low-yielding reaction sequences. bohrium.comacs.org The presence of numerous stereocenters and a strained ring system makes their chemical manipulation difficult. acs.org

A significant challenge lies in the controlled and selective modification of the taxane core to introduce functionalities like the N-formyl group or to induce epimerization at specific positions. acs.org The purification and characterization of these derivatives also pose considerable difficulties, as they are often part of complex mixtures containing closely related isomers. Developing robust analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for separating and quantifying these compounds. adooq.commedchemexpress.comglpbio.com Furthermore, the inherent chemical instability of some taxane derivatives can complicate their handling and storage, as well as the interpretation of biological data.

Rational Design of Next-Generation Analogues for Basic Research

The structural information gleaned from N-Formyl 10-Oxo 7-Epi-docetaxel and other taxane derivatives provides a foundation for the rational design of next-generation analogues with tailored properties for basic research. By understanding the structure-activity relationships (SAR) of this compound, researchers can design new molecules with enhanced potency, selectivity, or improved physicochemical properties.

Future design efforts may focus on creating analogues with increased affinity for specific tubulin isotypes or with novel mechanisms of action that are less susceptible to existing resistance mechanisms. nih.gov For instance, modifications to the side chain at C-13 or the substituents on the baccatin (B15129273) III core could be explored to optimize interactions with the target protein. nih.gov The development of computational models that can accurately predict the biological activity of virtual compounds will be instrumental in guiding these synthetic efforts. The ultimate goal is to generate a diverse library of taxane analogues that can be used as chemical tools to probe the intricacies of cell division and other microtubule-dependent processes.

Q & A

Basic Research Questions

Q. How can researchers validate the structural integrity and purity of N-Formyl 10-Oxo 7-Epi-docetaxel using analytical methods?

- Methodological Answer :

- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (gradient elution) and UV detection at 230 nm. Purity should be ≥95% (HPLC area percentage) as per pharmacopeial standards .

- 1H-NMR : Compare spectral data (e.g., chemical shifts and coupling constants) with reference spectra to confirm the presence of the N-formyl group and epimerized C7 position. Structural consistency is critical for distinguishing it from docetaxel isomers .

- Mass Spectrometry : Confirm molecular weight (807.88 g/mol for C43H53NO14) via high-resolution MS to rule out isotopic or adduct interference .

Q. What storage conditions are optimal for maintaining the stability of N-Formyl 10-Oxo 7-Epi-docetaxel in laboratory settings?

- Methodological Answer :

- Store lyophilized powder at -20°C in airtight, light-protected vials. Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels (40–75% RH) to monitor degradation via HPLC. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the N-formyl moiety .

Q. How should researchers design in vitro assays to evaluate the cytotoxicity of N-Formyl 10-Oxo 7-Epi-docetaxel in cancer cell lines?

- Methodological Answer :

- Use adherent cell lines (e.g., MCF-7, A549) and expose them to a concentration gradient (1 nM–10 µM) for 48–72 hours. Include docetaxel as a positive control and vehicle-only (e.g., DMSO) as a negative control. Assess viability via MTT or ATP-based assays. Normalize data to account for solvent cytotoxicity .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported bioactivity data between N-Formyl 10-Oxo 7-Epi-docetaxel and its parent compound, docetaxel?

- Methodological Answer :

- Perform head-to-head comparisons under identical conditions (e.g., cell density, serum concentration). Use kinetic assays (e.g., tubulin polymerization) to quantify differences in microtubule stabilization. Analyze metabolites via LC-MS/MS to identify de-formylated or oxidized byproducts that may alter activity .

Q. How can researchers investigate the role of the N-formyl group in modulating the compound’s interaction with tubulin isoforms?

- Methodological Answer :

- Use molecular docking simulations (e.g., AutoDock Vina) with tubulin crystal structures (PDB ID: 1JFF) to compare binding affinities of N-formylated vs. des-formyl analogs. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .

Q. What in vivo pharmacokinetic parameters should be prioritized when assessing N-Formyl 10-Oxo 7-Epi-docetaxel in rodent models?

- Methodological Answer :

- Measure plasma half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) after intravenous administration. Use microdialysis to quantify blood-brain barrier penetration, given its potential for CNS-targeted delivery . Tissue distribution studies (e.g., liver, kidney) should employ LC-MS/MS to detect parent compound and metabolites .

Data Contradiction and Validation

Q. How can researchers address conflicting reports on the metabolic stability of the N-formyl group in hepatic microsomes?

- Methodological Answer :

- Replicate assays using pooled human liver microsomes (HLM) with NADPH cofactor. Include cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for de-formylation. Compare degradation rates under oxidative vs. hydrolytic conditions (pH 7.4 vs. pH 2.0) .

Synthetic and Purification Challenges

Q. What chromatographic techniques are recommended for separating N-Formyl 10-Oxo 7-Epi-docetaxel from co-eluting impurities during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.